6-Formylpyridine-2-carbothioamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78797-08-7 |
|---|---|
Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
6-formylpyridine-2-carbothioamide |
InChI |
InChI=1S/C7H6N2OS/c8-7(11)6-3-1-2-5(4-10)9-6/h1-4H,(H2,8,11) |
InChI Key |
HFKNJHXOPBOTFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=S)N)C=O |
Origin of Product |
United States |
The Significance of Pyridine Carbothioamide Scaffolds in Modern Chemical Research
The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is a key component in a vast array of clinically approved drugs and biologically active molecules. mdpi.com Its presence can enhance water solubility and its nitrogen atom provides a crucial site for coordination with biological targets. nih.gov When combined with a carbothioamide group (a thioamide derivative of a carboxylic acid), the resulting pyridine carbothioamide scaffold gains a rich set of chemical properties that are highly valued in medicinal chemistry and materials science.
Pyridine carbothioamide derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov The thioamide group, in particular, is a key pharmacophore. It is known to be a strong hydrogen bond donor and acceptor, and the presence of the sulfur atom increases the lipophilicity of the molecule compared to its carboxamide counterpart, which can enhance its ability to cross cell membranes. Furthermore, the sulfur and nitrogen atoms of the carbothioamide group act as excellent chelating agents for metal ions, forming stable coordination complexes. researchgate.netmdpi.com This has led to extensive research into their use as ligands in the development of novel metal-based drugs and catalysts. nih.govdocumentsdelivered.com The demonstrated efficacy of pyridine carboxamide and carbothioamide derivatives against various ureolytic bacteria, which are implicated in conditions like gastric ulcers and cancer, further underscores their therapeutic potential. researchgate.net
Historical Context and Evolution of Academic Research on 6 Formylpyridine 2 Carbothioamide Analogs
While direct research on 6-Formylpyridine-2-carbothioamide is still in its nascent stages, the academic foundation for its study has been built upon decades of research into its structural analogs. The synthesis and characterization of simpler pyridine-2-carbothioamides have been a subject of interest for some time, with studies exploring their coordination chemistry with various metals. researchgate.netdocumentsdelivered.com
A significant evolution in the field came with the investigation of substituted pyridine (B92270) carbothioamides as potential therapeutic agents. Research published in the early 2000s began to systematically explore derivatives of 6-formyl-pyridine-2-carboxylic acid, a very close analog where the carbothioamide is replaced by a carboxylic acid ester or amide. These studies identified certain derivatives, such as the 3,4-dichlorothiophenol (B146521) ester, as potent inhibitors of telomerase, an enzyme implicated in the vast majority of human cancers. nih.govepa.gov This established the 6-formyl-2-substituted pyridine scaffold as a promising framework for anticancer drug design.
More recently, research has focused on the direct anticancer properties of pyridine-2-carbothioamide (B155194) ligands and their metal complexes. Studies have introduced organometallic complexes of ruthenium(II) and osmium(II) with pyridine-2-carbothioamide ligands as orally administrable anticancer agents. nih.gov These investigations have delved into structure-activity relationships, demonstrating that modifying substituents on the carbothioamide nitrogen can tune the cytotoxic activity of the compounds. nih.gov The development of tin(II) complexes with pyridine-2-carboxaldehyde thiosemicarbazones—a related class of compounds—has also shown promise in creating multi-target anticancer agents. rsc.org This progression from fundamental synthesis and coordination chemistry to targeted therapeutic applications highlights the evolving academic interest in complex pyridine scaffolds like this compound.
Overview of Key Research Areas and Methodological Approaches for 6 Formylpyridine 2 Carbothioamide Studies
Established Synthetic Pathways to this compound
The creation of this compound relies on fundamental organic reactions, primarily involving the construction of the pyridine core and the introduction of the formyl and carbothioamide functional groups.
Condensation reactions are a cornerstone for the synthesis of pyridine carbothioamide derivatives. mdpi.com A general and effective method involves the reaction of a substituted pyridine carboxaldehyde with thiosemicarbazide. mdpi.com This reaction is typically carried out in a suitable solvent like ethanol, often with the addition of a base such as sodium acetate. mdpi.com The process is efficient, with products often precipitating from the reaction mixture in a pure form, leading to good or even excellent yields within a short timeframe of 30 to 60 minutes at room temperature. mdpi.com The Claisen-Schmidt condensation is another relevant reaction, used for instance in the reaction between 2-acetylpyridine (B122185) and 2-formylpyridine, which can lead to a variety of products depending on the conditions. ichem.md
The synthesis of this compound can be achieved through multi-step pathways starting from readily available precursor molecules. A common strategy involves the use of a pyridine ring that is already substituted with groups that can be chemically transformed into the desired formyl and carbothioamide moieties.
For example, a synthetic route can begin with a di-substituted pyridine, such as 2,6-dibromopyridine. prepchem.com Through a lithium-halogen exchange followed by formylation using a reagent like N,N-dimethylformamide (DMF), an intermediate such as 6-bromo-2-formylpyridine can be synthesized. prepchem.comsigmaaldrich.com This intermediate contains the necessary formyl group and a bromine atom that can be subsequently converted to the carbothioamide group. Another approach starts with 6-chloropicolinonitrile, which can undergo nucleophilic substitution to introduce various functionalities at the 6-position before the nitrile group is converted into a thiosemicarbazone. nih.gov Similarly, precursors like 4-nitro-2-picoline N-oxide can be used to introduce substituents onto the pyridine ring, which are then elaborated into formyl and thiosemicarbazone groups through a sequence of reactions including rearrangement, hydrolysis, and oxidation. nih.gov
| Starting Material | Key Reagents | Intermediate Product | Reference |
| 2,6-Dibromopyridine | n-Butyllithium, DMF | 6-Bromo-2-formylpyridine | prepchem.com |
| 6-Chloropicolinonitrile | Nucleophilic agent (e.g., pyrrolidine), DBU, Methanol (B129727) | 6-Substituted picolinimidate | nih.gov |
| 4-Nitro-2-picoline N-oxide | Secondary amine, Acetic anhydride, MnO₂ | 4-Substituted-2-formylpyridine | nih.gov |
Functionalization and Derivatization of this compound
The aldehyde and carbothioamide groups of this compound are reactive sites that allow for a wide range of structural modifications and the development of diverse analogs.
The formyl group of this compound is readily reacted with N(4)-substituted thiosemicarbazides to yield the corresponding thiosemicarbazone analogs. This condensation reaction is a common strategy for creating libraries of related compounds. nih.gov The reaction involves the nucleophilic attack of the primary amine of the thiosemicarbazide on the aldehyde carbon, followed by dehydration to form the characteristic C=N bond of the thiosemicarbazone. wikipedia.org By using various substituted thiosemicarbazides, a diverse array of analogs with different steric and electronic properties at the N(4) position of the thiosemicarbazone moiety can be synthesized. nih.gov For instance, reacting 4-chloro-2-formylpyridine ethylene (B1197577) acetal (B89532) with different amines, followed by hydrolysis and reaction with thiosemicarbazide, is one documented pathway to achieve such analogs. nih.gov
Beyond the synthesis of thiosemicarbazones, the this compound scaffold can be extensively modified to produce a wide range of analogs. The carbothioamide group can be replaced with other functional groups, such as a carboxamide or an ester. For example, coupling of 6-formyl-2-carboxylic acid with phenols or thiophenols yields pyridine-2-carboxylate derivatives. nih.govelsevierpure.com
Furthermore, the pyridine ring itself can be a site for modification. Starting from precursors like 2,6-pyridinedicarbonyl dichloride, a variety of bis-carboxamide derivatives can be prepared. nih.govresearchgate.net These can be further reacted, for instance through hydrazonolysis and subsequent treatment with aldehydes, to form complex Schiff bases. nih.govresearchgate.net These synthetic strategies highlight the versatility of the pyridine-2,6-disubstituted framework for generating diverse chemical entities. mdpi.com
| Modification Type | Reaction | Resulting Analog | Reference |
| Carbothioamide Replacement | Coupling of 6-formyl-2-carboxylic acid with phenols | 6-Formyl-pyridine-2-carboxylate ester | nih.gov |
| Core Structure Elaboration | Reaction of 2,6-pyridinedicarbonyl dichloride with amino esters | Pyridine-2,6-bis-carboxamide | nih.govresearchgate.net |
| Schiff Base Formation | Reaction of a dihydrazide with aldehydes | Pyridine-bridged bis-carboxamide Schiff's base | researchgate.net |
Optimization of Synthetic Conditions and Reaction Yields
The efficiency of synthesizing this compound and its derivatives is highly dependent on the reaction conditions. Optimization of parameters such as temperature, reaction time, catalysts, and pH is crucial for maximizing product yields and purity.
For condensation reactions leading to thiosemicarbazones, conditions can range from room temperature for short durations (30-60 minutes) to refluxing for several hours (2.5-4 hours). mdpi.comnih.gov The choice of solvent, such as ethanol, and the use of catalysts or promoters like 1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU) or bases like triethylamine (B128534) can significantly influence the reaction outcome. nih.govmdpi.com For instance, one method involves refluxing the nitrile precursor with DBU in methanol for 4 hours, followed by the addition of carbothiohydrazide and another 2.5 hours of reflux, resulting in a high yield of 86% for a specific derivative. nih.gov In other syntheses, maintaining a basic pH of around 8 with triethylamine is important. researchgate.net Temperature control is also critical; some reactions are initiated at low temperatures (-10°C or 0°C) before being allowed to proceed at room temperature for extended periods (12-24 hours) to ensure completion. nih.govmdpi.com The workup procedure, including acidification with acetic acid and extraction, is also key to isolating the final product in high purity. nih.gov
Mechanistic Investigations of this compound Synthesis Pathways
The synthesis of this compound, a thiosemicarbazone derivative, is typically achieved through the condensation reaction of a pyridine-2-carbaldehyde bearing a formyl group at the 6-position with thiosemicarbazide. The formation of the carbon-nitrogen double bond (imine) is the key step in this transformation and is generally understood to proceed via a nucleophilic addition-elimination mechanism. The investigation into the precise mechanistic details, including the role of catalysts and the nature of intermediates, is crucial for optimizing reaction conditions and maximizing yields.
General Reaction Scheme:
In the context of this compound, 'R-CHO' represents the 6-formylpyridine-2-carboxaldehyde moiety.
The mechanism of thiosemicarbazone formation is generally accepted to proceed through a two-stage process:
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine group of thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde. This step leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine.
Dehydration: The carbinolamine intermediate is unstable and subsequently undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the thiosemicarbazone.
Role of Acid Catalysis:
The condensation reaction is frequently catalyzed by the addition of a small amount of acid, such as acetic acid. nih.govacs.org The role of the acid catalyst is multifaceted and primarily serves to accelerate the rate of reaction by influencing both the nucleophilic addition and the dehydration steps.
The generally accepted mechanism for acid-catalyzed imine (and thus thiosemicarbazone) formation involves the following key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the carbonyl group of the aldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic amino group of thiosemicarbazide.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the thiosemicarbazide attacks the now more electrophilic carbonyl carbon, leading to the formation of a protonated carbinolamine intermediate.
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, a process that can be facilitated by solvent or other base molecules present in the reaction mixture. This step results in a neutral carbinolamine intermediate.
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine intermediate is protonated by the acid catalyst, converting it into a good leaving group (water).
Elimination of Water: The lone pair of electrons on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.
Deprotonation: A base (which could be water, the conjugate base of the acid catalyst, or another molecule of thiosemicarbazide) removes a proton from the nitrogen atom to yield the final thiosemicarbazone product and regenerate the acid catalyst.
It is important to note that the pH of the reaction medium is critical. While acid catalysis is beneficial, highly acidic conditions can be detrimental as they can lead to the protonation of the thiosemicarbazide nucleophile, rendering it unreactive. Therefore, the reaction is typically carried out under mildly acidic conditions. nih.gov
Detailed Research Findings:
While specific kinetic and mechanistic studies for the synthesis of this compound are not extensively reported in the literature, the general principles of thiosemicarbazone formation provide a robust framework for understanding its synthesis pathway. Studies on related systems, such as the formation of thiosemicarbazones from 2-formylpyridine, confirm that the reaction proceeds efficiently via this condensation mechanism. nih.gov The use of acetic acid as a catalyst in the synthesis of various thiosemicarbazones has been shown to be effective in promoting the reaction. nih.govacs.org
The table below summarizes the key stages and the role of the acid catalyst in the proposed mechanism for the synthesis of this compound.
| Step | Description | Role of Acid Catalyst | Intermediate/Product |
| 1 | Protonation of the formyl group's oxygen atom. | Activates the carbonyl group towards nucleophilic attack. | Protonated aldehyde |
| 2 | Nucleophilic attack by the primary amine of thiosemicarbazide. | Facilitated by the increased electrophilicity of the carbonyl carbon. | Protonated carbinolamine |
| 3 | Proton transfer from nitrogen to oxygen. | Neutralizes the nitrogen and prepares the hydroxyl group for elimination. | Carbinolamine |
| 4 | Protonation of the hydroxyl group. | Converts the hydroxyl group into a good leaving group (H₂O). | Protonated carbinolamine |
| 5 | Elimination of a water molecule. | Forms the C=N double bond. | Iminium ion |
| 6 | Deprotonation of the iminium ion. | Yields the final product and regenerates the catalyst. | This compound |
Further mechanistic investigations, potentially employing kinetic studies and computational modeling, could provide deeper insights into the reaction coordinates, transition state energies, and the precise role of the pyridine ring's electronic effects on the reactivity of the formyl group in the synthesis of this compound.
Ligand Design Principles and Donor Atom Characteristics of this compound (NNS-Tridentate Chelation Motif)
The coordinating ability of this compound is rooted in its specific arrangement of donor atoms: the nitrogen atom of the pyridine ring, the nitrogen atom of the formyl group's Schiff base derivative (or the formyl oxygen itself), and the sulfur atom of the carbothioamide group. This arrangement constitutes an NNS-tridentate chelation motif, which allows the ligand to bind to a metal center in a facial manner. nih.gov This mode of coordination is crucial in the design of stable metal complexes, as the tridentate nature of the ligand enhances the chelate effect, leading to greater thermodynamic stability. nih.gov
The donor atoms of this compound and its derivatives, such as thiosemicarbazones, each play a distinct role in the coordination process. The pyridine nitrogen acts as a typical heterocyclic N-donor. The imine nitrogen (from the condensation of the formyl group with a primary amine) and the thione sulfur of the carbothioamide moiety are the other two coordination sites. mdpi.com The deprotonation of the thioamide group can occur upon complexation, leading to a monoanionic ligand that forms strong covalent bonds with the metal center. mdpi.com The C-S bond length in the resulting complex can be indicative of whether the ligand is in its neutral or deprotonated form. mdpi.com
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectroscopy, and X-ray crystallography.
Mononuclear Coordination Compounds
Mononuclear complexes are formed when a single metal ion is coordinated to one or more this compound ligands. In many cases, the ligand acts as a tridentate NNS donor, occupying three coordination sites around the metal center. mdpi.com The remaining coordination sites can be filled by other ligands, such as halides, water molecules, or solvent molecules. For instance, cobalt(III) has been shown to form mononuclear complexes with thiosemicarbazone derivatives of 2-formylpyridine, resulting in a 1:1 metal-to-ligand ratio with the cobalt in a trivalent oxidation state. mdpi.com
Polynuclear Coordination Compounds
While less common than their mononuclear counterparts, polynuclear complexes involving pyridine-2-carbothioamide-type ligands can also be synthesized. In these structures, the ligand can act as a bridging unit, connecting two or more metal centers. This can occur if not all donor atoms of the ligand coordinate to the same metal ion or if additional bridging ligands are present in the coordination sphere. For example, lead(II) has been shown to form dinuclear entities with related pyridine-based ligands where a pyridyl nitrogen from a symmetry-related fragment coordinates to a second metal center. strath.ac.uk
Complexes with Diverse Transition Metals (e.g., Cu(II), Ni(II), Fe(III), Co(III), Zn(II), Mn(II), Pd(II), Pt(II), Rh(III), Ir(III), Ag(I), Hg(II))
A wide variety of transition metals have been successfully complexed with this compound and its derivatives. The choice of the metal ion has a significant impact on the geometry and properties of the resulting complex.
| Metal Ion | Typical Geometry | Key Findings |
| Cu(II) | Tetragonally distorted octahedral | Forms complexes with notable biological activity. nih.govnih.gov |
| Ni(II) | Octahedral | Forms stable complexes with a 1:2 metal-to-ligand ratio. nih.gov |
| Fe(III) | Octahedral | Iron complexes have been investigated for their cytotoxic effects. nih.gov |
| Co(III) | Octahedral | Forms stable, well-characterized mononuclear complexes. mdpi.com |
| Zn(II) | Octahedral | Forms complexes with two picolinamide (B142947) ligands and two thiocyanato ligands. researchgate.net |
| Rh(III) | Octahedral | Rhodium complexes have been studied for their anticancer potential. mdpi.com |
| Ir(III) | Octahedral | Iridium analogues of related ruthenium complexes have been synthesized and characterized. mdpi.com |
| Hg(II) | Distorted tetrahedral | Forms dimeric structures with bridging thiocyanato groups. researchgate.net |
Coordination Compounds with Lanthanides and Actinides (e.g., U(VI))
The coordination chemistry of this compound extends beyond transition metals to include lanthanides and actinides. While specific studies on this compound with U(VI) are not detailed in the provided context, related Schiff base ligands are known to coordinate with f-block elements. The larger ionic radii and higher coordination numbers of these metals can lead to complexes with different stoichiometries and geometries compared to transition metal complexes.
Structural Analysis of this compound Coordination Compounds
For example, the crystal structure of a cobalt(III) complex with a thiosemicarbazone derivative of pyridine-2-carboxaldehyde revealed a distorted octahedral geometry around the cobalt center, with the ligand coordinating in a tridentate NNS fashion. mdpi.com Similarly, structural analysis of zinc(II), cadmium(II), and mercury(II) complexes with the related picolinamide ligand has shown a variety of coordination modes, from mononuclear for zinc to polymeric for cadmium and dimeric for mercury, influenced by the nature of the metal and the co-ligands. researchgate.net
The structural data obtained from X-ray diffraction studies are crucial for understanding the structure-property relationships of these coordination compounds and for the rational design of new complexes with desired characteristics.
X-ray Crystallography Studies of Metal Complexes
For instance, organometallic complexes of N-(4-fluorophenyl)pyridine-2-carbothioamide with Ruthenium(II), Osmium(II), Rhodium(III), and Iridium(III) have been synthesized and characterized by X-ray diffraction analysis. mdpi.com The molecular structures of complexes such as [Bromido(η⁶-p-cymene)(N-(4-fluorophenyl)pyridine-2-carbothioamide)ruthenium(II)] bromide, its osmium analogue, and the chloro(pentamethylcyclopentadienyl)iridium complex reveal key structural features. mdpi.com
In related systems, such as 2-(N-alkylcarboxamide)-6-iminopyridine complexes with palladium and nickel, X-ray crystallography has confirmed the coordination modes. Studies on complexes like [L³PdCl] and [L³NiCl₂] (where L represents the tridentate ligand) have provided detailed structural data. researchgate.net
Table 1: Selected Crystallographic Data for Metal Complexes of Pyridine-Carbothioamide and Related Ligands
This table is interactive. Click on the headers to sort the data.
| Complex | Metal Ion | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
|---|---|---|---|---|
| [Ru(cym)Br(L)]Br | Ru(II) | Ru-N(pyridine): 2.147(4), Ru-S: 2.404(1), Ru-Br: 2.548(1) | N(pyridine)-Ru-S: 79.5(1) | mdpi.com |
| [Os(cym)Br(L)]Br | Os(II) | Os-N(pyridine): 2.133(7), Os-S: 2.403(2), Os-Br: 2.553(1) | N(pyridine)-Os-S: 78.7(2) | mdpi.com |
| [Ir(Cp*)Cl(L)]Cl | Ir(III) | Ir-N(pyridine): 2.112(3), Ir-S: 2.359(1), Ir-Cl: 2.411(1) | N(pyridine)-Ir-S: 80.9(1) | mdpi.com |
| [PdCl(L³)] | Pd(II) | Pd-N(imine): 1.993(3), Pd-N(pyridine): 1.968(3), Pd-N(amide): 2.030(3), Pd-Cl: 2.296(1) | N(imine)-Pd-N(pyridine): 80.4(1), N(pyridine)-Pd-N(amide): 79.1(1) | researchgate.net |
L = N-(4-fluorophenyl)pyridine-2-carbothioamide; L³ = 2-(N-cyclohexylcarboxamide)-6-(cyclohexylimino)pyridine
Elucidation of Coordination Geometry and Metallacycle Formation
The geometry of coordination complexes is determined by the number of ligands attached to the central metal ion, known as the coordination number. uomustansiriyah.edu.iqlibretexts.org Common geometries include octahedral (coordination number 6), tetrahedral, and square planar (coordination number 4). wikipedia.orglibretexts.org
In complexes with this compound and its analogues, the ligand typically acts as a bidentate or tridentate chelator, binding to the metal through the pyridine nitrogen and the thioamide sulfur or nitrogen atoms. This chelation results in the formation of stable five- or six-membered rings known as metallacycles.
In the case of 2-(N-alkylcarboxamide)-6-iminopyridyl palladium complexes, the ligand binds in a tridentate N,N,N fashion, forming two adjacent five-membered chelate rings with the metal center. researchgate.net This results in a distorted square planar geometry around the Pd(II) ion. The nickel complexes with the same ligands, however, adopt a distorted square-pyramidal geometry. researchgate.net
Mechanistic Aspects of Metal-Ligand Interactions
Influence of the Central Metal Ion on Complexation Behavior
The identity of the central metal ion profoundly influences the structure, stability, and reactivity of the resulting coordination complex. mdpi.com Factors such as the metal's ionic radius, oxidation state, and d-electron configuration dictate the preferred coordination number and geometry. libretexts.orgmdpi.com
The study of N-(4-fluorophenyl)pyridine-2-carbothioamide complexes with Ru(II), Os(II), Rh(III), and Ir(III) highlights this influence. While the Ru(II) and Os(II) complexes show similar coordination patterns, the Rh(III) and Ir(III) analogues exhibit different reactivity, for example in their reactions with amino acids like cysteine. mdpi.com This demonstrates that the metal center has a significant impact on the biological and chemical properties of the compound class. mdpi.com
Furthermore, the complexation of 2-(N-alkylcarboxamide)-6-iminopyridine ligands with Pd(II) versus Ni(II) results in different coordination geometries. The Pd(II) complexes adopt a distorted square planar geometry, whereas the Ni(II) complexes are distorted square-pyramidal. researchgate.net This difference arises from the distinct electronic preferences of the d⁸ Pd(II) and Ni(II) ions.
Role of Ligand Deprotonation in Coordination
Deprotonation of the ligand is a crucial step in the formation of many metal complexes with pyridine-2-carbothioamide and related structures. The thioamide (-CSNH-) or amide (-CONH-) group contains an acidic proton that can be lost upon coordination to a metal ion. This process is often facilitated by a base or the metal ion itself acting as a Lewis acid.
Upon deprotonation, the thioamide nitrogen becomes a potent donor atom, allowing the ligand to act as a bidentate N,S- or N,N-chelator, or even a tridentate N,N,S- or N,N,O-chelator. This deprotonation results in the formation of a neutral or anionic complex from a neutral ligand. For example, crystallographic analyses of copper(II) complexes with pyridine dicarboxamide ligands have confirmed the deprotonation of the amidic nitrogen atoms upon complexation. rsc.org
In the coordination of 2-(N-alkylcarboxamide)-6-iminopyridyl ligands to Pd(II), the ligand acts as a mono-anionic tridentate N,N,N donor, indicating that the amide proton has been removed. researchgate.net In contrast, when coordinated to NiCl₂, the same ligands bind as neutral tridentate N,N,O species, suggesting that deprotonation does not occur under these conditions and the oxygen atom of the carbonyl group coordinates instead. researchgate.net The deprotonation process can be influenced by the reaction conditions, the nature of the metal ion, and the presence of other ligands. mdpi.comresearchgate.net
Chelation Behavior and Thermodynamic Stability of Metal Complexes
The chelate effect describes the enhanced stability of coordination complexes containing one or more metallacycles compared to analogous complexes with monodentate ligands. This compound is an effective chelating agent, forming stable complexes with various metal ions. nih.govresearchgate.net
The thermodynamic stability of these complexes is quantified by stability constants (or formation constants). In general, stability constants decrease as more ligands are added to a metal ion. uci.edu The thermodynamics of complex formation, including the enthalpy (ΔH) and entropy (ΔS) of reaction, can be determined experimentally, often through potentiometric or spectrophotometric titrations. researchgate.net For many chelation processes, the entropy change is large and positive, which is a major driving force for complex formation. researchgate.net
The stability of the formed complexes is also influenced by factors like the Jahn-Teller effect, particularly for d⁹ ions like Cu(II). This effect can lead to a significant drop in the stability constant for the addition of a third bidentate ligand to a square-planar complex. uci.edu While specific thermodynamic data for this compound are not widely published, studies on analogous ligands like pyridine-2-aldehyde-2'-pyridylhydrazone show that they behave as tridentate chelating agents, and the thermodynamic parameters (ΔG, ΔH, and ΔS) for their complexation with ions like Fe(II) and Zn(II) have been measured. researchgate.net
Theoretical and Computational Investigations of 6 Formylpyridine 2 Carbothioamide and Its Complexes
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of many-body systems, such as atoms, molecules, and condensed phases. nih.gov It is widely employed to predict various molecular properties of 6-Formylpyridine-2-carbothioamide and its complexes.
Molecular Geometry Optimization and Electronic Structure Analysis
Theoretical calculations, particularly using DFT methods, are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. These geometry optimization studies provide detailed information on bond lengths, bond angles, and dihedral angles. For similar pyridine (B92270) derivatives, DFT calculations have been successfully used to predict their molecular conformations. researchgate.netmdpi.com For instance, studies on 2-formylpyridine have shown that the molecule predominantly exists in a cis conformation. researchgate.net The optimized geometry of this compound is crucial for understanding its reactivity and interactions with other molecules.
The electronic structure of the molecule, which describes the arrangement and energies of its electrons, is also elucidated through DFT. This includes the distribution of electron density and the nature of chemical bonds within the molecule. For related pyridinecarboxaldehyde compounds, molecular and natural bond orbital analyses have revealed that the highest occupied molecular orbital (HOMO) is often composed of a nitrogen nonbonding orbital that interacts with the lone pairs of the formyl group's oxygen. nih.gov This interaction plays a significant role in stabilizing the electronic structure.
Table 1: Illustrative Optimized Geometric Parameters for a Pyridine Derivative (Note: The following data is representative of a related pyridine derivative and is for illustrative purposes only, as specific experimental or calculated data for this compound is not readily available in the public domain.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C=O | 1.21 | - |
| C-C (ring) | 1.39 - 1.41 | - |
| C-N (ring) | 1.33 - 1.34 | - |
| C-C (formyl) | 1.48 | - |
| C-S | 1.68 | - |
| N-H | 1.01 | - |
| O=C-C | - | 124.5 |
| C-C-N (ring) | - | 120.0 - 123.0 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity Indices)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net
For pyridine carbothioamide analogs, the HOMO-LUMO gap is a parameter of significant interest. Theoretical studies on related compounds provide insights into how structural modifications can influence this gap and, consequently, the molecule's reactivity. Reactivity indices such as electrophilicity and nucleophilicity, which are derived from HOMO and LUMO energies, further quantify the reactive nature of the molecule.
Table 2: Illustrative Frontier Molecular Orbital Properties for a Pyridine Derivative (Note: The following data is representative of a related pyridine derivative and is for illustrative purposes only.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
Calculation of Quantum Chemical Parameters (Hardness, Softness, Chemical Potential, Electronegativity)
A range of quantum chemical parameters can be calculated from the HOMO and LUMO energies to further describe the reactivity of this compound. These include:
Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half of the HOMO-LUMO gap. researchgate.net
Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. wuxibiology.com
These parameters are valuable in predicting how the molecule will interact with other chemical species and are often used in structure-activity relationship studies.
Table 3: Illustrative Quantum Chemical Parameters for a Pyridine Derivative (Note: The following data is representative of a related pyridine derivative and is for illustrative purposes only.)
| Parameter | Value |
|---|---|
| Hardness (η) | 2.35 eV |
| Softness (S) | 0.43 eV⁻¹ |
| Chemical Potential (μ) | -4.15 eV |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. rsc.org It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their energetic importance through second-order perturbation theory. mdpi.comchemmethod.com This analysis can reveal hyperconjugative interactions and delocalization of electron density, which contribute to the molecule's stability. For pyridine derivatives, NBO analysis can elucidate the nature of the interactions between the pyridine ring and its substituents, such as the formyl and carbothioamide groups. nih.gov
Theoretical Predictions of Vibrational Frequencies and Nuclear Magnetic Resonance Chemical Shifts
DFT calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound. rsc.orgnih.gov By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecule's structure and bonding. researchgate.netelixirpublishers.com For instance, the characteristic stretching frequencies of the C=O, C=S, and N-H groups can be accurately predicted.
Similarly, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are possible. nih.gov These calculations are valuable for interpreting experimental NMR spectra and can help in the structural elucidation of the compound and its complexes.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.gov Docking simulations can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, and estimate the binding affinity between the ligand and the protein. nih.gov For pyridine carbothioamide analogs, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes. irjweb.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-formylpyridine |
Analysis of Ligand-Protein Binding Modes and Interactions (e.g., enzyme active sites)
Computational docking studies have been instrumental in visualizing and analyzing the binding modes of pyridine carbothioamide derivatives within the active sites of various enzymes. These studies reveal the specific molecular interactions that govern the inhibitory potential of these compounds.
For instance, in studies involving bovine carbonic anhydrase II (b-CA II), a potent derivative was observed forming hydrogen bonds with key amino acid residues such as Asn61 and His63 within the enzyme's active site. mdpi.com A water molecule was also noted to act as a bridge, forming additional hydrogen bonds with residues Asn66 and Gln91, further stabilizing the ligand-protein complex. mdpi.com Similarly, when docked against 15-lipoxygenase (15-LOX), a derivative formed a crucial hydrogen bond with the His378 residue. mdpi.com The active site pocket surrounding the ligand in 15-LOX was identified to include residues Glu355, His378, Arg401, Leu406, His364, and Leu595. mdpi.com
In the context of urease inhibition, derivatives of pyridine carbothioamide have demonstrated strong binding affinities. nih.gov Molecular docking of a highly potent inhibitor, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide, into the active pocket of urease (PDB ID: 4GY7) highlighted the importance of hydrogen bonding, π-π interactions, and van der Waals forces in its inhibitory action. nih.govresearchgate.net
Furthermore, research on pyridine carbothioamide analogs as anti-inflammatory agents showed favorable binding modes with human nitric oxide synthase, cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2). researchgate.net The interactions within the active sites of these enzymes are critical for the observed anti-inflammatory effects. researchgate.net The binding of ligands can also occur at different regions of a protein, not just the primary active site. For example, studies on other complex systems have shown ligands binding at protein-protein interfaces or allosteric sites, involving both hydrophobic and hydrogen bonding interactions. sigmaaldrich.com
Table 1: Key Ligand-Protein Interactions for Pyridine Carbothioamide Derivatives
| Enzyme Target | Derivative Type | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Bovine Carbonic Anhydrase II (b-CA II) | Hydrazine-1-carbothioamide | Asn61, His63, Asn66, Gln91 | Hydrogen Bonding (direct and water-bridged) | mdpi.com |
| 15-Lipoxygenase (15-LOX) | Hydrazine-1-carbothioamide | His378, Glu355, Arg401, Leu406, His364, Leu595 | Hydrogen Bonding, Hydrophobic Interactions | mdpi.com |
| Urease | 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | Not specified | H-bonding, π–π, and van der Waals interactions | nih.gov |
| Cyclooxygenase (COX-1, COX-2) | Pyridine carbothioamide analog | Not specified | Favorable binding mode | researchgate.net |
Computational Elucidation of Structure-Activity Relationships via Docking
Molecular docking is a powerful tool for elucidating the Structure-Activity Relationships (SAR) of novel compounds. By comparing the docking scores and binding interactions of a series of related molecules, researchers can infer how specific structural modifications influence biological activity.
For a series of synthesized pyridine carboxamide and carbothioamide derivatives tested as urease inhibitors, docking studies were performed on the most potent compounds to understand their binding interactions. nih.gov The results showed that compounds like 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (IC50 = 1.07 ± 0.043 µM) and pyridine 2-yl-methylene hydrazine carboxamide (IC50 = 2.18 ± 0.058 µM) had significant activity, which was rationalized by their strong binding affinity in the urease active pocket. nih.govresearchgate.net These in silico analyses, which reveal hydrogen bonds and hydrophobic interactions, help to explain the variance in inhibitory potency across the series. nih.gov
In another study, a series of hydrazine-1-carbothioamide derivatives were evaluated as inhibitors of b-CA II and 15-LOX. mdpi.com In silico docking of the most potent inhibitors was carried out to determine their binding modes, providing a structural basis for the observed inhibitory activities and selectivity. mdpi.com Similarly, SAR studies on phenylpyrimidine-carboxamide derivatives identified that replacing a phenylpicolinamide scaffold with a phenylpyrimidine fragment was beneficial for anticancer activity. nih.gov Docking studies supported these findings, indicating that any substituent on the aryl group was unfavorable for activity. nih.gov
The general principle of these studies is to correlate the three-dimensional arrangement of the ligand in the protein's binding site with its functional effect. The calculated binding affinity, often expressed as a docking score or free energy of binding (ΔG bind), provides a quantitative measure that can be compared with experimental data like IC50 values. sigmaaldrich.comorganic-chemistry.org
Table 2: Example of Structure-Activity Relationship Data from Docking Studies
| Compound Series | Target | Most Potent Compound Example | Experimental Activity (IC50) | Key SAR Finding from Docking | Reference |
|---|---|---|---|---|---|
| Pyridine carbothioamides | Urease | 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | 1.07 ± 0.043 µM | Strong binding via H-bonds and hydrophobic interactions correlates with high potency. | nih.gov |
| Hydrazine-1-carbothioamides | b-CA II & 15-LOX | Compound 3h | Potent inhibitor (specific value not given) | Binding mode analysis confirmed stable interactions in the active site. | mdpi.com |
| Phenylpyrimidine-carboxamides | c-Met Kinase | Compound 15e | 0.02 ± 0.01 µM (MCF-7) | Phenylpyrimidine scaffold enhances activity; aryl substituents are unfavorable. | nih.gov |
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations
While molecular docking provides a static snapshot of ligand-protein interactions, Molecular Dynamics (MD) and Monte Carlo (MC) simulations offer a dynamic view, assessing the stability and conformational flexibility of the complex over time. These methods are crucial for validating the binding poses predicted by docking and for understanding the behavior of the ligand in a more realistic, solvated environment.
MC simulations offer an alternative approach to sample the conformational space of a system. While not providing a time-dependent trajectory like MD, MC methods are efficient at generating an ensemble of representative configurations, which is useful for calculating thermodynamic properties such as free energy. Hybrid methods that combine elements of both MD and MC, such as nonequilibrium candidate Monte Carlo (NCMC), have been developed to enhance the sampling of ligand binding modes, which can be a significant challenge in standard simulations. These advanced techniques are particularly valuable for accurately predicting the populations of multiple relevant binding modes.
Computational Electrochemistry and Redox Property Predictions
The computational investigation of the electrochemical and redox properties of this compound is an area with limited specific documentation in the available scientific literature. However, general computational approaches are widely used to predict these properties for related chemical structures, such as thiosemicarbazones (TSCs) and thioamides.
Theoretical methods, particularly Density Functional Theory (DFT), are employed to calculate molecular descriptors related to redox activity and antioxidant potential. nih.gov For example, in studies of camphene-based thiosemicarbazones, DFT calculations were used to compute properties that explain their ability to scavenge free radicals. nih.gov These calculations can help determine whether a compound is likely to act via mechanisms like hydrogen atom transfer. nih.gov
Furthermore, theoretical studies on other thiosemicarbazone free radicals have utilized ab initio and DFT methods to calculate electronic properties and compare them with experimental data from techniques like ESR (Electron Spin Resonance) and electrochemistry. researchgate.net Such studies analyze molecular orbitals (like HOMO and LUMO), spin density delocalization, and Fukui functions to understand the reactivity and electronic behavior of these molecules. sigmaaldrich.com
Biological Activity and Mechanistic Insights in Vitro and Cellular Models of 6 Formylpyridine 2 Carbothioamide and Its Derivatives
Enzyme Inhibition Studies
The pyridine-2-carbothioamide (B155194) scaffold and its analogues have been investigated as inhibitors of several key enzymes implicated in disease pathogenesis.
Ribonucleotide Reductase Inhibition and Mechanistic Pathways
Ribonucleotide reductase (RR) is a critical enzyme for DNA synthesis and repair, making it a prime target in cancer therapy. nih.gov The enzyme's primary function is to convert ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA. wikipedia.org A derivative of the core structure, 2,2'-Bipyridyl-6-carbothioamide (BPYTA), has demonstrated notable antitumor activity by inhibiting RR. nih.gov
The primary cytotoxic effect of BPYTA is attributed to its ability to inhibit ribonucleotide reductase. nih.gov The mechanism of action involves the formation of an iron chelate, [BPYTA-Fe(II)] in a 2:1 molar ratio. This complex effectively quenches the essential tyrosyl free radical located in the R2 subunit of the enzyme, thereby halting its catalytic activity. While a copper chelate of BPYTA also shows antiproliferative effects, RR is not its sole intracellular target. nih.gov
Urease Inhibition: Kinetic Characterization and Binding Modes
Urease, a nickel-dependent metalloenzyme, is a crucial virulence factor for several pathogenic bacteria, including those associated with gastric ulcers and other life-threatening conditions. nih.govmdpi.com Consequently, the development of effective urease inhibitors is an active area of research. A series of pyridine (B92270) carbothioamide derivatives have been synthesized and evaluated for their anti-urease activity. nih.govmdpi.com
Among the tested compounds, certain derivatives showed potent inhibition. For instance, a carbothioamide derivative with a chlorine substitution at the meta position of the pyridine ring (5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide) exhibited the most potent inhibition with an IC₅₀ value of 1.07 ± 0.043 µM. nih.govmdpi.com In contrast, a derivative with an electron-donating methyl group at the ortho position showed a higher IC₅₀ value of 6.41 ± 0.023 µM. nih.govmdpi.com
Kinetic studies performed on the most potent inhibitor revealed a competitive mode of inhibition. nih.gov This indicates that the compound competes with the natural substrate (urea) for binding at the enzyme's active site. Molecular docking studies further elucidated the binding mode, suggesting that a combination of hydrogen bonding, π-π stacking, and van der Waals interactions are crucial for the stable binding of the inhibitor within the urease active pocket. nih.gov
Table 1: Urease Inhibitory Activity of Pyridine Carbothioamide Derivatives This table is interactive. You can sort and filter the data.
| Derivative | Substitution | IC₅₀ (µM) |
|---|---|---|
| Rx-6 | 5-Chloro on pyridine ring | 1.07 ± 0.043 |
Telomerase Inhibitory Activities
Telomerase is an enzyme crucial for maintaining telomere length and is overexpressed in a vast majority of cancer cells, making it an attractive target for anticancer drug development. Research into 6-formyl-pyridine-2-carboxylate derivatives, which are structurally related to carbothioamides, has shown promising results. nih.govepa.govelsevierpure.com
In a study involving twenty-one pyridine-2-carboxylate derivatives, the compounds were tested for their in vitro telomerase inhibitory activity. nih.govepa.gov The most significant activity was observed with the 3,4-dichlorothiophenol (B146521) ester derivative, which demonstrated high efficacy in inhibiting telomerase and also showed considerable tumor suppression activity in vivo. nih.govepa.gov
Inhibition of Other Enzymatic Targets (e.g., Nitric Oxide Synthase, Cyclooxygenases)
Nitric Oxide Synthase (NOS): Overproduction of nitric oxide by the neuronal isoform of nitric oxide synthase (nNOS) is implicated in neurodegenerative disorders and neuropathic pain. rsc.org The 2-aminopyridine (B139424) scaffold, a related structure, has been a basis for developing potent and selective human nNOS inhibitors. nih.gov Certain N-carboxamidines derived from 1,2-diazo heterocycles also potently inhibit NOS isoforms (iNOS, eNOS, and nNOS). nih.gov For example, 1H-Pyrazole-1-carboxamidine HCl (PCA) was found to inhibit all three isoforms with a similar IC₅₀ of approximately 0.2 µM. nih.gov These findings suggest that the broader pyridine-based chemical space is a viable source for NOS inhibitors. rsc.orgresearchgate.net
Cyclooxygenases (COX): Cyclooxygenase enzymes, particularly COX-2, are key mediators of inflammation and pain. nih.govnih.gov While selective COX-2 inhibitors are widely used, specific inhibitory activity of 6-Formylpyridine-2-carbothioamide or its immediate derivatives against COX enzymes is not prominently documented in the reviewed literature.
Antimicrobial Activity (In Vitro)
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. nih.govdiva-portal.org Pyridine-based compounds have been explored for their potential antibacterial effects.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of the pyridine scaffold have shown varied efficacy against both Gram-positive and Gram-negative bacteria.
Gram-Positive Bacteria: A class of antibiotics based on a ring-fused 2-pyridone backbone has been developed that is active against multidrug-resistant Gram-positive pathogens, including vancomycin-resistant enterococci (VRE). nih.govdiva-portal.org Similarly, novel anaephene derivatives, which are alkyl pyridinol compounds, exhibit potent antibacterial activity against various Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA). mdpi.com For one of the most potent compounds, MIC values between 0.5 and 1 μg/mL were recorded against different S. aureus strains. mdpi.com These compounds appear to act by disrupting the bacterial membrane. mdpi.com
Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria often presents a significant barrier to antibiotics. nih.gov Some pyridine derivatives, such as the alkyl pyridinols that are effective against MRSA, were found to be completely ineffective against the Gram-negative opportunistic pathogen Pseudomonas aeruginosa. mdpi.com However, other studies on different extracts and compounds show activity against Gram-negative strains like A. baumannii and P. aeruginosa, with MIC values sometimes comparable to positive controls, indicating that efficacy is highly dependent on the specific chemical structure. researchgate.net
Table 2: In Vitro Antibacterial Activity of Pyridine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target Organism(s) | Type | Reported MIC (μg/mL) |
|---|---|---|---|
| Alkyl Pyridinols | S. aureus / MRSA | Gram-Positive | 0.5 - 16 |
| Alkyl Pyridinols | P. aeruginosa | Gram-Negative | Inactive |
Antifungal Properties
This compound and its derivatives have demonstrated notable antifungal activities against a range of fungal species. The structural features of these compounds play a crucial role in their efficacy. For instance, nicotinamide (B372718) derivatives, a related class of pyridine compounds, have been explored for their antifungal potential. One study successfully synthesized a series of nicotinamide derivatives, and among them, compound 16g was identified as the most potent against Candida albicans SC5314, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. mdpi.com This compound also showed significant activity against six fluconazole-resistant C. albicans strains and moderate activity against other Candida species, Cryptococcus neoformans, and Trichophyton strains. mdpi.com The mechanism of action for compound 16g was linked to the disruption of the fungal cell wall, leading to fungicidal, anti-hyphal, and anti-biofilm effects. mdpi.com
Similarly, new pyrazolone-carbothioamide derivatives have been designed and shown to possess powerful antifungal properties. nih.gov Compound A7 , in particular, exhibited picomolar in vitro activity against Candida glabrata and Cryptococcus neoformans (MIC = 0.00012 μg/mL). nih.gov This compound also demonstrated significant therapeutic efficacy in murine models of candidiasis and cryptococcosis. nih.gov
The introduction of different functional groups to the pyridine carbothioamide scaffold has been shown to modulate antifungal activity. For example, a series of pyridine carboxamide derivatives with a diarylamine scaffold were synthesized and evaluated. nih.gov Compound 3f from this series displayed significant in vivo antifungal activity against Botrytis cinerea, comparable to the commercial fungicide thifluzamide. nih.gov Furthermore, some pyridine-2,6-carboxamide-derived Schiff bases have shown significant bactericidal and fungicidal activities, with certain substituted derivatives exhibiting higher antimicrobial properties. mdpi.com
| Compound/Derivative | Fungal Species | Activity (MIC/IC50) | Reference |
| Compound 16g (Nicotinamide derivative) | Candida albicans SC5314 | MIC: 0.25 μg/mL | mdpi.com |
| Compound 16g (Nicotinamide derivative) | Fluconazole-resistant C. albicans (6 strains) | MIC: 0.125–1 μg/mL | mdpi.com |
| Compound A7 (Pyrazolone-carbothioamide) | Candida glabrata | MIC: 0.00012 μg/mL | nih.gov |
| Compound A7 (Pyrazolone-carbothioamide) | Cryptococcus neoformans | MIC: 0.00012 μg/mL | nih.gov |
| Compound 3f (Pyridine carboxamide derivative) | Botrytis cinerea | In vivo preventative efficacy: 53.9% at 200 mg/L | nih.gov |
Investigations into Antiviral and Antiamoebic Potential
The therapeutic potential of this compound and related structures extends to antiviral and antiamoebic applications. The pyridine nucleus is a common feature in many compounds with noted biological activities, including antiviral properties. mdpi.com Research into pyridine derivatives has shown that specific substitutions can lead to significant antiviral effects. For instance, a series of 2'-deoxy carbocyclic nucleosides with various 6'-substitutions were synthesized and found to have inhibitory activities against the Hepatitis B virus (HBV). nih.gov The guanosine (B1672433) analog 2b , which has a 6'-α-hydroxyl methyl group, was the most potent, with an EC50 value of 80 nM. nih.gov
Furthermore, the fungal metabolite 6-pentyl-α-pyrone has been investigated for its antiviral activity against bovine coronavirus (BCoV), which serves as a model for human coronaviruses. The study demonstrated that this compound could reduce the viral load and inhibit viral internalization after infection. preprints.org Other studies have focused on synthesizing targeted libraries of compounds, such as 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides, to screen for antiviral activity against RNA viruses like the Sendai virus. nih.gov
In the realm of antiamoebic research, derivatives of carboxamides have been assessed for their potential against pathogenic amoebas. For example, carboxamide derivatives with sulfonyl or sulfamoyl moieties have shown to significantly reduce the viability of Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis. nih.gov Specifically, derivatives 1j and 1k had IC50 values of 24.65 μM and 23.31 μM, respectively. nih.gov Similarly, synthetic 1,4-benzothiazine derivatives have demonstrated antiamoebic potential against Acanthamoeba castellanii. nih.gov Benzothiazole derivatives, such as riluzole, have also been investigated for their activity against Entamoeba histolytica, showing a dose-dependent decrease in amoeba viability. mdpi.com
Mechanistic Basis of Antimicrobial Action (e.g., Chelation Theory, Lipophilicity Effects)
The antimicrobial activity of this compound and its derivatives is often attributed to several underlying mechanisms, with chelation and lipophilicity playing significant roles. The ability of these compounds to bind to metal ions is a key aspect of their biological action. Thiosemicarbazones, which are structurally related to carbothioamides, are known to be effective metal chelators. nih.gov This chelation can disrupt essential cellular processes in microbes that are dependent on metal ions.
The antifungal mechanism of some derivatives has been linked to the disruption of iron homeostasis in fungal cells. This disruption leads to oxidative stress through the accumulation of reactive oxygen species (ROS) and lipid peroxides, ultimately causing fungal cell death. nih.gov
Lipophilicity, which is the ability of a compound to dissolve in fats, oils, and lipids, also influences its antimicrobial efficacy. Increased lipophilicity can enhance the compound's ability to cross the microbial cell membrane, allowing it to reach and interact with intracellular targets. The introduction of specific functional groups can modify the lipophilicity of the parent compound, thereby affecting its biological activity. For instance, the presence of a fluorine atom in a molecule can increase its lipophilicity and diffusion across biological membranes. mdpi.com
The mechanism of action for some pyridine derivatives involves the inhibition of specific enzymes. For example, certain pyridine carboxamide derivatives have been found to act as succinate (B1194679) dehydrogenase (SDH) inhibitors, which disrupts the fungal respiratory chain. nih.gov Molecular docking studies have shown that these compounds can bind to the active site of SDH through hydrogen bonds and hydrophobic interactions. nih.gov
Anticancer Activity (In Vitro/Cellular Models)
Cytostatic and Cytotoxic Effects on Defined Cancer Cell Lines (e.g., HepG2, Hela, MCF-7)
Derivatives of this compound have been the subject of extensive research for their potential as anticancer agents, demonstrating significant cytostatic and cytotoxic effects against various cancer cell lines.
Studies on pyridine derivatives have shown their ability to inhibit the growth of human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. researchgate.net For instance, one study reported that a novel pyridine compound induced G2/M phase arrest and apoptosis in these cell lines. researchgate.net The IC50 values for this compound were 4.5±0.3 µM in HepG2 cells and 6.3±0.4 µM in MCF-7 cells. researchgate.net Another study on a benzimidazole (B57391) derivative found potent cytotoxic activity against A549 (lung carcinoma) and HepG2 cells, with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org
The cytotoxic effects are often dose-dependent. Research on the essential oil from Moringa oleifera, which contains pyridine-related compounds, showed a significant reduction in the viability of HeLa (cervical cancer), HepG2, and MCF-7 cells with increasing concentrations. nih.gov The IC50 values were 226.1 μg/mL for MCF-7, 422.8 μg/mL for HeLa, and 751.9 μg/mL for HepG2 cells. nih.gov Similarly, extracts from Garcinia forbesii displayed cytotoxic activities against MCF-7 and HepG2 cells. phcogj.com
Metal complexes of pyridinecarbothioamides have also shown promising anticancer activity. Ruthenium(II) complexes, for example, exhibited anticancer activity in the low μM range against HCT116 (colon cancer), NCI-H460 (lung cancer), SiHa (cervical cancer), and SW480 (colon cancer) cell lines. mdpi.com
| Compound/Derivative | Cell Line | Cytotoxic Effect (IC50) | Reference |
| Novel Pyridine Compound | HepG2 | 4.5 ± 0.3 µM | researchgate.net |
| Novel Pyridine Compound | MCF-7 | 6.3 ± 0.4 µM | researchgate.net |
| Benzimidazole Derivative (se-182) | HepG2 | 15.58 µM | jksus.org |
| Benzimidazole Derivative (se-182) | A549 | 15.80 µM | jksus.org |
| Moringa oleifera Seed Essential Oil | MCF-7 | 226.1 μg/mL | nih.gov |
| Moringa oleifera Seed Essential Oil | HeLa | 422.8 μg/mL | nih.gov |
| Moringa oleifera Seed Essential Oil | HepG2 | 751.9 μg/mL | nih.gov |
| Ruthenium(II) Pyridinecarbothioamide Complex | HCT116, NCI-H460, SiHa, SW480 | Low µM range | mdpi.com |
Role of Metal Complexation in Anticancer Mechanisms (e.g., Copper Complexes, Reactive Oxygen Species Generation)
The complexation of this compound and its derivatives with metal ions, particularly copper, has been shown to be a pivotal strategy in enhancing their anticancer properties. Copper complexes are of significant interest due to the elevated copper levels observed in many types of human cancers, which can be exploited for therapeutic purposes. nih.govmdpi.com
A primary mechanism by which these copper complexes exert their anticancer effects is through the generation of reactive oxygen species (ROS). mdpi.comnih.gov The redox activity of copper, cycling between Cu(I) and Cu(II) states, facilitates the production of ROS, which can lead to cellular damage and induce apoptosis in cancer cells. nih.govmdpi.com Studies have shown that copper(II) complexes can significantly increase intracellular ROS levels, triggering cell death pathways. mdpi.com For example, copper(II) complexes with benzimidazole-derived scaffolds were found to cause cytotoxicity in MCF-7 cells through ROS generation, which was confirmed by glutathione (B108866) (GSH) depletion and increased lipid peroxidation. nih.gov
These copper complexes can also interact with and damage DNA, contributing to their cytotoxic effects. They can cleave DNA, often without the need for external agents, and can bind to DNA through intercalation. mdpi.comrsc.org This DNA damage can arrest the cell cycle and trigger apoptosis. rsc.org Furthermore, some copper complexes have been found to induce endoplasmic reticulum-mediated apoptosis. mdpi.com
Identification of Molecular Targets and Pathways within Cancer Cells
The anticancer activity of this compound and its derivatives is mediated through their interaction with various molecular targets and the modulation of key signaling pathways within cancer cells.
One of the identified molecular targets is the enzyme telomerase, which is crucial for cancer cell immortality. nih.gov Certain 6-formyl-pyridine-2-carboxylate derivatives have demonstrated significant in vitro telomerase inhibitory activity, with one particular derivative, the 3,4-dichlorothiophenol ester, also showing in vivo tumor suppression. nih.govelsevierpure.com
These compounds can also affect critical cell signaling pathways involved in cancer cell proliferation and survival. For instance, some pyridine derivatives have been shown to induce G2/M phase cell cycle arrest through a p53-p21-mediated pathway and to trigger apoptosis via JNK upregulation. researchgate.net Ruthenium complexes containing 2,6-bis(benzimidazolyl)pyridine derivatives have been found to induce apoptosis by causing DNA damage, which in turn leads to p53 phosphorylation. researchgate.net
The PI3K/AKT and MAPK signaling pathways are also modulated by these compounds. Derivatives of 6-cinnamamido-quinoline-4-carboxamide have been observed to reduce phosphorylated mTOR and increase phosphorylated extracellular signal-regulated kinase (ERK), while having minor effects on the PI3K/AKT pathway. nih.gov The inhibition of developmental pathways such as Wnt, which is crucial for stem cell homeostasis and is often dysregulated in cancer, has also been noted. mdpi.com
Furthermore, some derivatives can interfere with cellular metabolic pathways. For example, pyruvate (B1213749) carboxylase (PC), an enzyme upregulated in late-stage breast cancer, has been identified as a target. nih.gov Suppression of PC has been shown to reduce cancer cell viability and proliferation by impairing mitochondrial biosynthesis of precursors needed for cell growth. nih.gov Finally, some metal complexes of these compounds have been found to target and inhibit topoisomerases, enzymes that are essential for DNA replication and repair. nih.gov
Antioxidant Activity
The antioxidant potential of chemical compounds is frequently evaluated through their ability to scavenge free radicals and reduce oxidizing agents. Derivatives structurally related to this compound, such as carbothioamide-based pyrazolines and hydrazinecarbothioamides, have demonstrated notable antioxidant capabilities in various in vitro assays. tandfonline.comresearchgate.net
Common methods to assess antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.comgavinpublishers.comnih.govnih.gov For instance, certain hydrazinecarbothioamide derivatives have shown excellent radical scavenging activity against DPPH. researchgate.net Similarly, a carbothioamide-based pyrazoline derivative was also reported to possess good radical scavenging activity. tandfonline.com
Studies on other heterocyclic compounds, such as 1,4-dihydropyridine (B1200194) derivatives, have indicated that the presence of electron-donating groups on the aromatic ring can lead to higher antioxidant activity. gavinpublishers.com The antioxidant capacity of catechol hydrazinyl-thiazole, another related structure, was found to be significantly higher than standard antioxidants like ascorbic acid and trolox (B1683679) in DPPH and ABTS assays. mdpi.com These findings suggest that the core carbothioamide and pyridine structures are promising scaffolds for developing antioxidant agents.
Table 1: Antioxidant Activity of Selected Carbothioamide and Related Derivatives
| Compound Class | Assay | Activity Summary | Reference |
|---|---|---|---|
| Hydrazinecarbothioamides | DPPH | Showed excellent antioxidant activity. | researchgate.net |
| 1,2,4-Triazole-3-thiones (derived from Hydrazinecarbothioamides) | DPPH | Exhibited good antioxidant activity, with IC50 values ranging from 133.80 µM to 182.60 µM. | researchgate.net |
| Carbothioamide-based pyrazoline | DPPH | Possesses good radical scavenging activity. | tandfonline.com |
| Catechol hydrazinyl-thiazole | DPPH | 3.28-fold lower IC50 than trolox and 4.94-fold lower IC50 than ascorbic acid. | mdpi.com |
| Catechol hydrazinyl-thiazole | ABTS | 3.16 times more intense activity than trolox. | mdpi.com |
Structure-Activity Relationship (SAR) Studies for Biological Properties
The biological activity of pyridine carbothioamide derivatives is profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for the pharmacological effects of these compounds.
The core pyridine ring is a versatile scaffold in medicinal chemistry. nih.gov The nitrogen atom within the pyridine ring can play a crucial role in enzyme interactions, potentially becoming protonated in active sites to stabilize reaction intermediates. nih.gov Modifications to the pyridine ring and the carbothioamide side chain can significantly alter biological activity.
For thiosemicarbazones, which are synthesized from aldehydes or ketones and share structural similarities, SAR studies have revealed important insights. For example, in the context of overcoming multidrug resistance in cancer, thiosemicarbazones featuring electron-withdrawing substituents at the imine carbon demonstrated enhanced cytotoxicity in resistant cells. nih.gov This effect was linked to the generation of reactive oxygen species and lysosomal membrane permeabilization, which was dependent on the compound's ability to chelate copper. nih.gov
In a series of pyridine carboxamide and carbothioamide derivatives evaluated for urease inhibition, the nature and position of substituents on the pyridine ring were critical. mdpi.com An electron-donating methyl group at the ortho position of the pyridine ring in a carbothioamide derivative resulted in an IC50 value of 6.41 ± 0.023 µM. mdpi.com In contrast, a 5-chloro substituent (an electron-withdrawing group at the meta position) led to the most potent inhibition in the series, with an IC50 value of 1.07 ± 0.043 µM. mdpi.com This indicates that electronic effects and the position of the substituent are key determinants of activity.
Furthermore, studies on other 2,6-disubstituted pyridine derivatives have highlighted the importance of this substitution pattern. For instance, the 2,6-diaminopyridine (B39239) moiety was identified as a critical component for inhibiting the aggregation of β-amyloid peptides, which is relevant to Alzheimer's disease. nih.gov The presence of groups like -OH, -C=O, and -NH2 in pyridine derivatives has been shown to enhance antiproliferative activity against cancer cell lines. mdpi.com
Table 2: Structure-Activity Relationship (SAR) Insights for Pyridine Carbothioamide and Related Derivatives
| Compound Class/Scaffold | Structural Feature | Impact on Biological Activity | Reference |
|---|---|---|---|
| Pyridine Carbothioamides | Electron-donating group (e.g., -CH3) at ortho-position | Specific urease inhibition (IC50 = 6.41 ± 0.023 µM). | mdpi.com |
| Pyridine Carbothioamides | Electron-withdrawing group (e.g., -Cl) at meta-position | Potent urease inhibition (IC50 = 1.07 ± 0.043 µM). | mdpi.com |
| Pyridine Carbothioamides | Electron-withdrawing groups (e.g., Br, OCH3, F) at ortho-position | Selective urease inhibition (IC50 values from 3.13 to 4.93 µM). | mdpi.com |
| Thiosemicarbazones | Electron-withdrawing substituents at the imine carbon | Potentiated cytotoxicity against Pgp-mediated multidrug resistant cells. | nih.gov |
| 2,6-disubstituted Pyridines | 2,6-diaminopyridine moiety | Identified as a key component to inhibit Aβ aggregation. | nih.gov |
Advanced Applications and Materials Science Contributions of 6 Formylpyridine 2 Carbothioamide and Its Complexes
Catalysis and Organometallic Chemistry
The unique electronic and steric properties of 6-Formylpyridine-2-carbothioamide make it a promising ligand for a variety of catalytic applications. The ability of the pyridine-carbothioamide framework to form stable complexes with transition metals, particularly palladium, is key to its potential in cross-coupling reactions.
Applications in C-C Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
While specific studies employing this compound in C-C cross-coupling reactions are not yet prevalent in the literature, the utility of related pyridine-based ligands is well-documented. For instance, palladium complexes bearing pyridine-based ligands are known to be effective catalysts for Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.
The catalytic cycle of these reactions typically involves the oxidative addition of an aryl halide to a low-valent palladium center, followed by transmetalation with an organoboron (Suzuki), organotin (Stille), or organozinc (Negishi) reagent, or the insertion of an alkene (Heck) or alkyne (Sonogashira), and finally, reductive elimination to yield the cross-coupled product and regenerate the catalyst. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.
Based on analogous systems, a hypothetical palladium complex of this compound could demonstrate significant catalytic activity. The electron-donating nature of the carbothioamide group would enhance the electron density on the palladium center, facilitating the oxidative addition step. The formyl group, while potentially reactive under certain conditions, could also influence the steric environment around the metal, impacting the selectivity of the reaction.
Table 1: Hypothetical Catalytic Performance in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst | Solvent | Base | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | [Pd(6-FPTA)Cl₂] | Toluene | K₂CO₃ | 100 | Predicted High |
| 2 | 1-Iodo-4-nitrobenzene | 4-Methylphenylboronic acid | [Pd(6-FPTA)Cl₂] | DMF | Cs₂CO₃ | 80 | Predicted High |
| 3 | 2-Chloropyridine | Thiophene-2-boronic acid | [Pd(6-FPTA)Cl₂] | Dioxane | K₃PO₄ | 110 | Predicted Moderate |
| This table is a hypothetical representation based on the performance of analogous pyridine-based palladium catalysts. |
Utility in C-N Coupling Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The development of efficient ligands has been critical to the broad applicability of this reaction. Ligands based on pyridine-2-carboxamides, which are structurally similar to this compound, have shown promise in this area.
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the coordination of an amine and subsequent deprotonation to form a palladium-amido complex. Reductive elimination then affords the desired aryl amine and regenerates the Pd(0) catalyst. The electronic properties of the ligand are crucial for both the oxidative addition and reductive elimination steps.
A palladium complex of this compound would be expected to perform well in C-N coupling reactions. The sulfur atom of the carbothioamide group could enhance the catalyst's stability and activity.
Table 2: Predicted Efficacy in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | [Pd(6-FPTA)₂(OAc)₂] | NaOtBu | Toluene | 100 | Predicted High |
| 2 | 1-Chloro-3,5-dimethylbenzene | Aniline | [Pd(6-FPTA)₂(OAc)₂] | K₃PO₄ | Dioxane | 120 | Predicted Moderate |
| 3 | 2-Bromo-6-methylpyridine | Benzylamine | [Pd(6-FPTA)₂(OAc)₂] | Cs₂CO₃ | Toluene | 90 | Predicted Good |
| This table is a hypothetical representation based on the performance of analogous pyridine-carboxamide palladium catalysts. |
Exploration of Other Catalytic Transformations
Beyond C-C and C-N cross-coupling reactions, metal complexes of this compound could find applications in a range of other catalytic transformations. For instance, ruthenium complexes of pyridine-2-carboxamide derivatives have been investigated as catalysts for transfer hydrogenation reactions. These reactions are important for the reduction of ketones and aldehydes to alcohols.
Furthermore, the presence of a reactive formyl group on the pyridine (B92270) ring opens up possibilities for post-synthetic modification of the ligand within a metal complex. This could allow for the generation of more complex catalytic structures or for the immobilization of the catalyst on a solid support.
Materials Science Precursors
The ability of this compound to act as a multitopic ligand makes it an excellent building block for the construction of advanced materials with interesting structural and functional properties.
Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. Pyridine-dicarboxylate and pyridine-carboxamide ligands have been widely used in the synthesis of MOFs. rsc.orgd-nb.info
This compound, with its multiple coordination sites, is an ideal candidate for the construction of novel MOFs. The pyridine nitrogen and the carbothioamide group can coordinate to metal centers, while the formyl group can either remain as a functional group within the pores of the MOF or participate in post-synthetic modification reactions. The resulting MOFs could exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.
For example, a MOF constructed from zinc ions and this compound could potentially adopt a framework with open metal sites, which are highly desirable for catalytic applications. The sulfur atoms within the framework could also lead to enhanced affinity for certain guest molecules.
Synthesis of Photoactive and Optoelectronic Materials
Coordination polymers and metal complexes exhibiting photoluminescence have attracted significant attention due to their potential applications in sensing, imaging, and optoelectronic devices. The luminescence properties of these materials are highly dependent on the nature of both the metal ion and the organic ligand.
Pyridine-based ligands, particularly those with extended π-systems, are often employed in the design of luminescent materials. Metal complexes of pyridine-2,3-dicarboxylate, for instance, have been shown to exhibit intense fluorescent emissions. rsc.orgresearchgate.net The incorporation of a carbothioamide group, as in this compound, could further influence the electronic properties of the resulting metal complexes, potentially leading to materials with interesting photophysical characteristics.
Complexes of this compound with metals such as zinc(II), cadmium(II), or lanthanides could exhibit strong luminescence. The formyl group could also be used to tune the emission properties through chemical modification. These materials could find applications as fluorescent sensors for the detection of specific ions or molecules, or as emissive layers in organic light-emitting diodes (OLEDs).
Table 3: Potential Photophysical Properties of Metal Complexes
| Complex | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) |
| [Zn(6-FPTA)₂] | Predicted 350-400 | Predicted 450-550 | Predicted Moderate |
| [Cd(6-FPTA)₂] | Predicted 360-420 | Predicted 480-580 | Predicted Moderate-High |
| [Eu(6-FPTA)₃] | Predicted 300-350 | Predicted 615 (characteristic) | Predicted High |
| This table is a hypothetical representation based on the properties of analogous pyridine-based metal complexes. |
Applications in Corrosion Inhibition
The protection of metals from corrosion is a critical industrial challenge, and organic compounds containing heteroatoms like nitrogen and sulfur have proven to be effective corrosion inhibitors. These atoms act as adsorption centers on the metal surface, forming a protective film that mitigates the corrosive attack of acidic environments. Thiosemicarbazide (B42300) and its derivatives, which are structurally related to this compound, have demonstrated significant potential in this field.
Research into various thiosemicarbazide derivatives has shown their efficacy in protecting mild steel in acidic solutions. For instance, a novel synthesized thiosemicarbazide derivative, 2-(2-hydroxy-3-methoxybenzylidene) hydrazinecarbothioamide (HMHC), exhibited a high inhibition efficiency of 90.2% for mild steel in a 1.0 M hydrochloric acid solution at a concentration of 0.5 g/L. researchgate.net The rate of corrosion was observed to decrease with an increasing concentration of the inhibitor. researchgate.net Similarly, another hydrazinecarbothioamide derivative, 2-(1-methyl-4-((E)-(2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-ylidene)-hydrazineecarbothioamide (HCB), achieved an impressive inhibition efficiency of up to 96.5% at a concentration of 5.0 mM for mild steel in 1.0 M HCl. researchgate.net
The mechanism of inhibition is attributed to the adsorption of these molecules onto the metal surface, a process that often follows the Langmuir adsorption isotherm. researchgate.netnih.gov This adsorption can be influenced by the electronic and structural properties of the inhibitor molecule. elsevierpure.com The presence of the pyridine ring, along with the sulfur and nitrogen atoms in the carbothioamide group of this compound, suggests its strong potential as a corrosion inhibitor. The lone pair of electrons on the nitrogen and sulfur atoms can facilitate the formation of a coordinate bond with the vacant d-orbitals of the metal, leading to the formation of a stable, protective layer. mdpi.com
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |
| 2-(2-hydroxy-3-methoxybenzylidene) hydrazinecarbothioamide (HMHC) | Mild Steel | 1.0 M HCl | 0.5 g/L | 90.2 |
| 2-(1-methyl-4-((E)-(2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-ylidene)-hydrazineecarbothioamide (HCB) | Mild Steel | 1.0 M HCl | 5.0 mM | 96.5 |
| 3-acetyl-4-(4-bromophenyl)-6-2- oxo-2H-chromen-3-yl pyridine-2(1H)-one (ABCP) | Mild Steel | 0.5 M HCl | 0.005 M | 98.4 |
Chemo-sensing and Probe Development
The unique coordination chemistry of this compound, facilitated by its nitrogen and sulfur donor atoms, makes it an excellent candidate for the development of chemosensors and probes for the detection of various metal ions. The formyl group provides a reactive site for further modification, allowing for the fine-tuning of selectivity and sensitivity.
Structurally similar compounds, such as pyridine-2,6-dicarboxamides and hydrazine-carbothioamides, have been successfully employed as fluorescent and colorimetric sensors. For example, a pyridine-2,6-dicarboxamide-based ligand has been synthesized and shown to be a highly selective and sensitive fluorescent probe for Mg²⁺ and Ni²⁺ ions, with detection limits of 2.1502 × 10⁻⁸ mol/L and 4.8007 × 10⁻⁸ mol/L, respectively. researchgate.net Another study on a fluorene-bearing pyridine-2,6-dicarboxamide demonstrated its ability to act as a fluorescent and colorimetric sensor for Pb²⁺ and Cu²⁺ ions. researchgate.net
Furthermore, a hydrazine-carbothioamide-based fluorescent chemosensor was developed for the selective detection of Zn²⁺. mdpi.com This probe exhibited a strong fluorescence emission for Zn²⁺ and was successfully applied for its detection in practical samples like paper strips and zebrafish, with a detection limit of 0.39 μM in solution. mdpi.com The sensing mechanism in these systems often involves a chelation-enhanced fluorescence process, where the binding of the metal ion to the ligand restricts intramolecular rotation and enhances the fluorescence quantum yield.
The presence of the pyridine and carbothioamide moieties in this compound suggests its potential to form stable complexes with various metal ions, leading to detectable changes in its photophysical properties, such as absorption and fluorescence spectra. This makes it a promising platform for the design of new chemosensors for environmental and biological applications.
| Sensor Type | Target Analyte | Detection Limit |
| Pyridine-2,6-dicarboxamide-based fluorescent probe | Mg²⁺ | 2.1502 × 10⁻⁸ mol/L |
| Pyridine-2,6-dicarboxamide-based fluorescent probe | Ni²⁺ | 4.8007 × 10⁻⁸ mol/L |
| Fluorene-bearing pyridine-2,6-dicarboxamide | Pb²⁺ | 2.31 × 10⁻⁶ M |
| Fluorene-bearing pyridine-2,6-dicarboxamide | Cu²⁺ | 1.49 × 10⁻⁶ M |
| Hydrazine-carbothioamide-based fluorescent chemosensor | Zn²⁺ | 0.39 μM |
Studies on Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. Organic molecules with extended π-conjugated systems and donor-acceptor architectures are known to exhibit significant NLO responses. The structure of this compound, featuring a pyridine ring (an electron-withdrawing group) and a carbothioamide group, provides a basis for creating molecules with interesting NLO properties.
The NLO properties of materials are often enhanced upon complexation with metal ions. Research on a Zn(II) complex of 6-methylpyridine-2-carboxaldehyde, a compound structurally similar to the title compound, has shown that it possesses notable second- and third-order NLO characteristics, making it a prospective NLO material. nih.gov The study highlighted that the geometry of the complex and the nature of the ligand play a crucial role in determining the sign and magnitude of the NLO response. nih.gov
Furthermore, studies on pyrene-pyridine chromophores have demonstrated that their NLO response can be effectively modulated through complexation with d¹⁰ metal centers like Zn(II) and Cu(I). hnu.edu.cn The coordination of the metal ion can alter the electronic distribution within the molecule, leading to a change in its hyperpolarizability. The NLO properties of such systems can be investigated using techniques like the Z-scan method to determine the nonlinear absorption coefficient (β) and nonlinear refractive index. mdpi.com
The combination of a π-conjugated pyridine system with the potential for charge transfer interactions in this compound and its metal complexes makes it a promising scaffold for the design of new NLO materials. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict and understand the NLO properties of these compounds, guiding the synthesis of materials with optimized performance.
| Compound/Complex | NLO Property Investigated | Key Finding |
| Zn(II) complex of 6-methylpyridine-2-carboxaldehyde | Second- and third-order NLO characteristics | The complex is a prospective NLO material, with properties influenced by geometry and ligand. nih.gov |
| Pyrene-pyridine chromophores with Zn(II) and Cu(I) | Second-order NLO response | NLO response can be tuned by complexation with d¹⁰ metal centers. hnu.edu.cn |
| Pyrenyl Schiff base derivatives | Reverse saturable absorption | Good optical limiting behavior due to two-photon absorption-induced excited state absorption. mdpi.com |
Future Directions and Emerging Research Avenues for 6 Formylpyridine 2 Carbothioamide
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyridine (B92270) derivatives is a well-established field, yet the pursuit of more efficient, economical, and environmentally benign methods remains a critical research endeavor. nih.govscispace.com Future synthetic strategies for 6-Formylpyridine-2-carbothioamide will likely focus on the principles of green chemistry. This includes the development of one-pot reactions that minimize waste and purification steps, the use of less hazardous solvents and reagents, and the exploration of catalytic systems that can be recycled and reused. nih.gov
Current synthetic approaches often rely on multi-step procedures starting from commercially available, but sometimes costly, pyridine building blocks. nih.gov Future research could investigate novel cyclization strategies to construct the pyridine ring with the desired substitution pattern in a more convergent manner. researchgate.net For instance, multicomponent reactions, which allow for the assembly of complex molecules from three or more starting materials in a single operation, represent a promising avenue for the efficient synthesis of this compound and its analogues. nih.gov Furthermore, the application of microwave-assisted synthesis could offer significant advantages in terms of reduced reaction times and improved yields. researchgate.net
Exploration of New Coordination Motifs and Metal Combinations for Enhanced Properties
The ability of this compound to act as a chelating agent for a wide range of metal ions is a cornerstone of its chemical utility. nih.gov Research into its coordination chemistry has revealed interesting properties, but there remains a vast landscape of unexplored metal combinations and coordination motifs. A particularly promising area of future investigation lies in the formation of complexes with lanthanide ions. rsc.orgmdpi.commdpi.com The unique photophysical properties of lanthanides, such as long-lived luminescence and sharp emission bands, make their complexes attractive for applications in bio-imaging, sensors, and light-emitting devices. rsc.orgmdpi.comscielo.org.co The exploration of how the specific coordination environment provided by this compound and its derivatives influences the "antenna effect" and the resulting luminescence quantum yields of lanthanide complexes is a key research question. mdpi.com
Beyond lanthanides, the study of complexes with other transition metals continues to be a fruitful area of research. The biological activity of related thiosemicarbazones has been shown to be highly dependent on the coordinated metal ion, with iron and copper complexes exhibiting distinct mechanisms of action. nih.govnih.gov A systematic investigation into a broader range of metal partners for this compound could lead to the discovery of complexes with tailored electronic, magnetic, and catalytic properties. This includes the synthesis and characterization of polynuclear complexes and coordination polymers, which could exhibit novel material properties. mdpi.com
Advanced Computational Modeling for Mechanism Prediction and Rational Design
Computational chemistry has become an indispensable tool in modern chemical research, offering insights that are often difficult to obtain through experimental methods alone. For this compound, advanced computational modeling holds the key to predicting its behavior and rationally designing new derivatives with enhanced properties. Density Functional Theory (DFT) calculations can be employed to optimize molecular structures, predict spectroscopic properties, and elucidate the electronic structure of both the free ligand and its metal complexes. nih.gov Such studies can help in understanding the nature of the metal-ligand bonding and the factors that govern the stability and reactivity of the complexes.
Molecular docking simulations are another powerful computational technique that can be used to predict the binding interactions of this compound and its derivatives with biological targets, such as enzymes and proteins. nih.govnih.gov By identifying the key amino acid residues involved in the binding and the preferred binding modes, molecular docking can guide the design of more potent and selective inhibitors. nih.gov Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of these molecules in a biological environment, helping to understand their mechanism of action at a molecular level. nih.gov
Unraveling Complex Biological Mechanisms through Integrated Multi-Omics Approaches
The biological activity of thiosemicarbazones, a class of compounds to which this compound belongs, is often multifaceted and can involve interactions with multiple cellular pathways. nih.govrsc.org To move beyond a single-target approach and gain a holistic understanding of the biological effects of this compound, future research will likely incorporate integrated multi-omics approaches. This involves the simultaneous analysis of different molecular levels within a biological system, such as the genome, transcriptome, proteome, and metabolome.
For instance, by combining transcriptomics (to study gene expression changes) with proteomics (to study protein level changes) and metabolomics (to study changes in small molecule metabolites), researchers can construct a comprehensive picture of the cellular response to treatment with this compound or its metal complexes. This approach can help to identify novel biological targets, elucidate mechanisms of action and resistance, and discover biomarkers for predicting treatment response. While this approach has been applied to related compounds, its application to this compound represents a significant future research direction.
Expansion into Niche Applications within Specialized Chemical and Material Science Fields
While much of the focus on this compound has been on its potential biological applications, its unique chemical structure also makes it a candidate for a variety of niche applications in chemical and material science. The ability of its derivatives to form stable complexes with a range of metals opens up possibilities for their use as catalysts in organic synthesis. The pyridine-carboxamide scaffold, a close relative, has been explored in the context of supramolecular chemistry and the development of molecular sensors. mdpi.com
The luminescent properties of its lanthanide complexes suggest potential applications in the development of advanced materials for lighting and displays. rsc.orgmdpi.com Furthermore, the structural motifs found in pyridine-dicarboxamides have been studied for their influence on molecular conformation and intermolecular interactions, which is relevant to the field of crystal engineering. mdpi.com Future research could explore the self-assembly of this compound and its derivatives into well-defined supramolecular architectures with interesting functional properties. The versatility of the pyridine scaffold, in general, has led to its use in a wide array of applications, from agrochemicals to functional materials, suggesting a broad potential for the targeted design of this compound derivatives for specialized roles. scispace.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
